2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid
Description
2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid is a mandelic acid derivative featuring a phenyl ring substituted with methyl groups at positions 2 and 4. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . Structurally, it belongs to the α-hydroxy carboxylic acid family, where a hydroxyl (-OH) and a carboxylic acid (-COOH) group are attached to the same carbon atom.
Applications likely align with those of related α-hydroxy acids, such as skincare (exfoliation) or pharmaceutical intermediates, though specific uses require further validation.
Properties
CAS No. |
91061-51-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
InChI Key |
JBHWYLRMHKQWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid moiety. One common method is the use of a Grignard reagent followed by oxidation. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed:
Oxidation: Formation of 2-(2,4-Dimethylphenyl)-2-ketoacetic acid.
Reduction: Formation of 2-(2,4-Dimethylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid (CAS RN: 5766-40-5):
This positional isomer differs only in the substitution pattern (2,5-dimethyl vs. 2,4-dimethyl). It shares the same molecular formula (C₁₀H₁₂O₃ ) and weight (180.20 g/mol ) but exhibits distinct steric interactions due to the para-methyl group. Its melting point is reported as 115–118°C . The 2,4-dimethyl analog may display lower solubility in polar solvents due to increased hydrophobicity.
Halogen-Substituted Derivatives
- 2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid (CAS RN: 35599-91-8):
Substituting methyl groups with chlorine atoms increases molecular weight (221.04 g/mol , C₈H₆Cl₂O₃ ) and acidity. Chlorine’s electron-withdrawing nature lowers the pKa compared to the methyl-substituted analog, enhancing solubility in aqueous bases . Such derivatives are explored for antimicrobial or herbicidal applications but may carry higher toxicity risks . - 2-(2-Fluorophenyl)-2-hydroxyacetic acid :
Fluorine’s electronegativity further elevates acidity, though its smaller atomic size reduces steric hindrance compared to chlorine or methyl groups. Fluorinated analogs are often investigated for metabolic stability in drug design .
Electron-Donating vs. Withdrawing Substituents
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid (CAS RN: 10502-44-0):
The methoxy (-OCH₃) group at the para position donates electrons via resonance, decreasing acidity (higher pKa) and increasing lipophilicity. This compound (MW: 198.17 g/mol ) may exhibit enhanced membrane permeability in biological systems . - 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid (CAS RN: 1198-84-1):
The hydroxyl group introduces hydrogen-bonding capacity, improving water solubility. However, oxidative instability may limit its applications compared to methyl-substituted analogs .
Diaryl Derivatives
- Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid, CAS RN: 76-93-7):
This compound (MW: 228.24 g/mol , C₁₄H₁₂O₃ ) features two phenyl groups on the α-carbon, creating significant steric hindrance. It is used in organic synthesis (e.g., as a catalyst or ligand) but lacks the methyl substitution seen in the target compound, altering reactivity and solubility .
Phenoxyacetic Acid Analogs
- 2,4-Dichlorophenoxyacetic acid (2,4-D) (CAS RN: 94-75-7): A structurally distinct herbicide (phenoxyacetic acid backbone), 2,4-D shares the 2,4-substitution pattern but replaces the hydroxyl and methyl groups with chlorine. Its molecular formula (C₈H₆Cl₂O₃) matches dichloro mandelic acid derivatives, but its mode of action (auxin mimicry) differs entirely from α-hydroxy acids .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Table 2: Substituent Effects on Key Properties
| Substituent Type | Example Compound | Acidity (Relative to Target) | Solubility Trend | Potential Application |
|---|---|---|---|---|
| Electron-donating (methyl) | This compound | Lower (pKa ~3.3–3.5)* | Moderate (hydrophobic) | Skincare, synthesis |
| Electron-withdrawing (Cl) | 2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid | Higher (pKa ~2.8–3.0)* | Higher in basic media | Herbicides, antimicrobials |
| Polar (hydroxyl) | 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid | Similar to target | High (H-bonding) | Pharmaceuticals |
*Estimated based on mandelic acid (pKa ~3.4) and substituent effects.
Discussion
The 2,4-dimethyl substitution on the phenyl ring confers moderate hydrophobicity and reduced acidity compared to halogenated analogs. This balance may favor applications requiring controlled solubility, such as topical formulations or sustained-release drug intermediates.
Future research should prioritize:
Stereochemical studies : Enantioselective synthesis (as in ) to explore chiral effects on bioactivity.
Toxicological profiling : Comparative assessments of methyl- vs. halogen-substituted analogs.
Application-specific optimization : Tailoring substituents for targeted uses (e.g., agrochemicals vs. cosmetics).
Biological Activity
2-(2,4-Dimethylphenyl)-2-hydroxyacetic acid (CAS No. 91061-51-7) is an organic compound characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a carbon atom, making it a hydroxy acid. The presence of the 2,4-dimethylphenyl group contributes to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
Preliminary studies indicate that this compound may interact with enzymes involved in inflammatory pathways. Its unique structure allows it to potentially modulate various biochemical processes, which could be beneficial in treating conditions associated with inflammation and pain.
Interaction Studies
Interaction studies have shown that this compound exhibits binding affinity to several biological targets, although comprehensive studies are still required to elucidate these interactions fully. The following table summarizes some of the key findings regarding its interaction with biological targets:
| Biological Target | Type of Interaction | Potential Effect |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition | Anti-inflammatory |
| Lipoxygenase | Inhibition | Anti-inflammatory |
| Serotonin Receptors | Modulation | Mood enhancement |
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory properties through inhibition of cyclooxygenase (COX) and lipoxygenase pathways. These pathways are critical in the synthesis of pro-inflammatory mediators.
Antimicrobial Activity
In vitro studies have demonstrated varying degrees of antimicrobial activity against several bacterial strains. The compound showed promising results against:
- Staphylococcus pneumoniae
- Pseudomonas aeruginosa
- Bacillus subtilis
The antimicrobial activity suggests potential applications in developing new antibiotics or adjunct therapies for existing treatments.
Case Studies
- Case Study on Inflammatory Response : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw swelling in a formalin-induced inflammation model. The reduction in swelling correlated with decreased levels of inflammatory cytokines.
- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL for Staphylococcus pneumoniae.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
